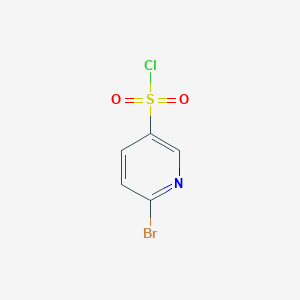

6-Bromopyridine-3-sulfonyl chloride

Description

6-Bromopyridine-3-sulfonyl chloride (CAS: 886371-20-6) is a heterocyclic sulfonamide precursor with the molecular formula C₅H₃BrClNO₂S and a molecular weight of 256.50 g/mol . It is widely used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Key properties include:

- Storage: Requires an inert atmosphere and storage at < -20°C to prevent decomposition .

- Hazards: Classified under UN# 3261 (Class 8 corrosive) with hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns/eye damage), and H315/H319/H335 (skin/eye irritation, respiratory irritation) .

Propriétés

IUPAC Name |

6-bromopyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKASQDZWIHVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681072 | |

| Record name | 6-Bromopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-20-6 | |

| Record name | 6-Bromopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

The sulfonyl chloride group in 6-Bromopyridine-3-sulfonyl chloride is highly reactive and can react with a variety of nucleophiles, leading to the formation of sulfonamides, sulfonic esters, and sulfonic acids. The bromine atom on the pyridine ring can also participate in various reactions, such as palladium-catalyzed cross-coupling reactions .

Activité Biologique

6-Bromopyridine-3-sulfonyl chloride is a sulfonylating agent that has gained attention in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its highly reactive sulfonyl chloride group, which allows it to form covalent bonds with nucleophiles, leading to the synthesis of various biologically active derivatives. Understanding its biological activity is crucial for its application in drug development and chemical biology.

This compound is derived from pyridine and contains a bromine atom at the 6-position and a sulfonyl chloride group at the 3-position. The presence of these functional groups imparts unique reactivity patterns, making it suitable for various chemical transformations.

| Property | Details |

|---|---|

| Molecular Formula | CHBrClNOS |

| Molecular Weight | 236.53 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives. These reactions are pivotal in modifying biological molecules, thereby influencing their biological functions.

- Nucleophilic Substitution Reactions : The sulfonyl chloride can be replaced by amines to form sulfonamides.

- Electrophilic Aromatic Substitution : The bromine atom on the pyridine ring can undergo electrophilic substitution, allowing further functionalization.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine sulfonyl chlorides can inhibit cancer cell proliferation.

- Case Study : A study demonstrated that certain pyridine sulfonamide derivatives had IC50 values against C6 glioma cells, indicating their potential as anticancer agents. Specifically, compounds derived from this compound showed promising results with IC50 values lower than 10 µg/mL .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by sulfonamide derivatives derived from this compound. These compounds have been evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.

- Research Findings : In vitro studies revealed that certain derivatives significantly inhibited carbonic anhydrase activity, suggesting potential therapeutic applications in conditions like glaucoma and edema.

Applications in Drug Development

The reactivity of this compound makes it an attractive intermediate in the synthesis of pharmaceutical compounds. Its ability to modify biomolecules allows researchers to explore new therapeutic avenues.

Synthesis of Sulfonamide Antibiotics

One prominent application is in the synthesis of sulfonamide antibiotics. The modification of amino groups in existing antibiotics with this compound has led to enhanced antibacterial activity.

Development of Antiviral Agents

Additionally, researchers have explored the use of this compound in developing antiviral agents targeting viral proteases. The incorporation of sulfonamide moieties has been linked to increased potency against specific viral strains.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize 6-bromopyridine-3-sulfonyl chloride, we compare it with two structurally related compounds: 6-bromopyridine-3-sulfonyl fluoride and 6-bromo-2-methoxypyridine-3-sulfonyl chloride .

Structural and Molecular Comparison

*Calculated from molecular formula .

Reactivity and Functional Group Analysis

Sulfonyl Halides :

- Chloride vs. Fluoride : The chloride (Cl) is more reactive than the fluoride (F) in nucleophilic substitution reactions due to Cl’s lower bond strength and better leaving-group ability. This makes the chloride preferable for synthesizing sulfonamides or sulfonate esters .

- Stability : Sulfonyl fluorides are thermally and hydrolytically more stable than chlorides, making them suitable for applications requiring prolonged storage or aqueous conditions .

- Methoxy Substituent: The -OCH₃ group at the 2-position in 6-bromo-2-methoxypyridine-3-sulfonyl chloride introduces steric hindrance and electron-donating effects.

Méthodes De Préparation

Direct Sulfonylation of 6-Bromopyridine with Chlorosulfonic Acid

The most common laboratory and industrial synthesis of 6-Bromopyridine-3-sulfonyl chloride involves the direct sulfonylation of 6-bromopyridine using chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, introducing the sulfonyl chloride group at the 3-position of the pyridine ring.

- Reactants: 6-Bromopyridine and chlorosulfonic acid

- Temperature: Typically controlled to moderate levels to avoid decomposition

- Reaction Time: Variable, depending on scale and temperature

- Workup: Addition of hydrochloric acid to form the hydrochloride salt, extraction, and purification

- This method yields the hydrochloride salt form of the sulfonyl chloride.

- The reaction is scalable for industrial production, often performed in continuous flow reactors to maintain consistent conditions and improve yield.

- The product is typically isolated as a brown oil or crystalline solid depending on purification.

This preparation route is summarized in commercial and industrial contexts, noting its widespread use and scalability.

Synthesis via Sulfonation of 5-Bromo-6-chloropyridine-3-sulfonyl chloride Precursors

An alternative approach involves starting from 2-amino-3-bromopyridine-5-sulfonic acid, which is diazotized and subsequently chlorinated to yield sulfonyl chloride derivatives.

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Diazotization of 2-amino-3-bromopyridine-5-sulfonic acid | Sodium nitrite in aqueous HCl at 0°C for 1 hour | Formation of diazonium salt |

| 2 | Treatment with phosphorus pentachloride and phosphorus oxychloride | Heating at 75–125°C, reflux for 3 hours | Quantitative yield of sulfonyl chloride as brown oil |

- The amino-sulfonic acid is first converted to a diazonium salt at low temperature.

- Chlorination with phosphorus pentachloride and phosphorus oxychloride converts the sulfonic acid to sulfonyl chloride.

- The reaction mixture is cooled and extracted with ethyl acetate, washed, dried, and concentrated to isolate the product.

Reference:

This method is documented with quantitative yields and precise reaction conditions, including temperature control and purification steps.

Diazotization and Sandmeyer-Type Chlorosulfonylation

A more complex synthetic route involves diazotization of aminopyridine derivatives followed by reaction with thionyl chloride and cuprous chloride to form the sulfonyl chloride.

- 3-Aminopyridine is diazotized using sodium nitrite and hydrochloric acid at 0–5°C.

- The diazonium salt is converted to the sulfonyl chloride by reaction with thionyl chloride and cuprous chloride at low temperature.

- The product is extracted with dichloromethane, washed sequentially with sodium bicarbonate, water, and brine, dried, and concentrated.

Reaction Ratios and Conditions:

| Component | Molar Ratio (approx.) | Notes |

|---|---|---|

| 3-Aminopyridine | 1.0 | Starting material |

| Sodium nitrite | 1.0–1.3 | For diazotization |

| Sodium fluoroborate or fluoroboric acid | 3–4 | Stabilizes diazonium salt |

| Thionyl chloride | 2.0–2.2 | Sulfonyl chloride source |

| Cuprous chloride | 0.005–0.01 | Catalyst |

| Temperature | 0–5°C | Maintained throughout |

- High yields reported (~95%) for pyridine-3-sulfonyl chloride analogs.

- This method allows for precise control of reaction conditions to minimize side reactions.

Reference:

This approach is detailed in patent literature describing the synthesis of pyridine-3-sulfonyl chloride derivatives.

Halogenation of Pyridine Followed by Sulfonylation

Before sulfonylation, 3-bromopyridine can be synthesized via bromination of pyridine using bromine in sulfuric acid under controlled temperature and time conditions.

- Bromine added dropwise to pyridine in 80–95% sulfuric acid.

- Reaction temperature: 130–140°C for 7–8 hours.

- Post-reaction workup includes cooling, pH adjustment to neutral, extraction with organic solvents, drying, and distillation.

- High yield and mild reaction conditions.

- Suitable for industrial scale production.

Reference:

This synthetic route for 3-bromopyridine is a critical preparatory step for subsequent sulfonyl chloride synthesis and is well-documented in patent literature.

Summary Table of Preparation Methods

Research Findings and Analysis

- The direct sulfonylation of 6-bromopyridine with chlorosulfonic acid remains the simplest and most widely used method in both laboratory and industrial settings due to its straightforward procedure and scalability.

- The diazotization-chlorination route (Method 2) offers high selectivity and yield but involves multiple steps and careful temperature control to avoid decomposition and side reactions.

- The Sandmeyer-type reaction (Method 3) is valuable for synthesizing sulfonyl chlorides from aminopyridine precursors with excellent yields and purity, suitable for complex derivative synthesis.

- The bromination of pyridine (Method 4) is essential for preparing the brominated pyridine starting material, which can then be sulfonylated. This method's optimization affects the overall efficiency of the sulfonyl chloride synthesis.

Q & A

Q. What are the standard synthetic routes for preparing 6-bromopyridine-3-sulfonyl chloride, and what reaction conditions are critical for success?

The synthesis typically involves bromination of pyridine derivatives followed by sulfonylation. For example, brominated pyridine intermediates are treated with chlorosulfonic acid under controlled conditions. Key parameters include maintaining low temperatures (0–5°C) during sulfonylation to avoid side reactions and optimizing stoichiometry to maximize yield. Characterization via -NMR and -NMR is essential to confirm regioselectivity and purity .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For instance, -NMR peaks for the bromine-substituted pyridine ring typically appear in the δ 8.40–8.17 ppm range, while sulfonyl chloride groups are confirmed via -NMR signals around δ 152–156 ppm. Purity (>95%) can be validated using HPLC with UV detection at 254 nm .

Q. What safety protocols are recommended for handling and storing this compound?

Due to its sulfonyl chloride group, the compound is moisture-sensitive and corrosive. Store under inert gas (argon or nitrogen) at –20°C in a desiccator. Use personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat. First-aid measures for exposure include rinsing skin/eyes with water for 15 minutes and seeking immediate medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonylation?

By-products often arise from over-sulfonation or hydrolysis. Optimize by:

- Controlling reagent addition rate (dropwise addition of chlorosulfonic acid).

- Using anhydrous solvents (e.g., dry dichloromethane).

- Monitoring reaction progress via TLC or in-situ IR spectroscopy to terminate the reaction at completion. Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) effectively isolates the product .

Q. What strategies enhance the compound’s utility in cross-coupling reactions for medicinal chemistry applications?

The bromine atom at the 6-position enables Suzuki-Miyaura couplings with aryl boronic acids. Use palladium catalysts (e.g., Pd(PPh)) in a 1,4-dioxane/water mixture at 80–100°C. The sulfonyl chloride group can be further functionalized via nucleophilic substitution with amines, enabling diversification into sulfonamides for bioactivity screening .

Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

The electron-withdrawing sulfonyl chloride group deactivates the pyridine ring, directing electrophilic substitutions to the meta position. Steric hindrance from the bromine atom at the 6-position can slow coupling reactions, necessitating higher temperatures or microwave-assisted synthesis. Computational studies (DFT) can predict reactive sites and guide synthetic planning .

Q. What analytical challenges arise when characterizing degradation products of this compound under acidic or basic conditions?

Hydrolysis of the sulfonyl chloride group generates sulfonic acids, detectable via LC-MS. Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to separate degradation products. -NMR (if fluorinated analogs are present) and IR spectroscopy (S=O stretching at 1360–1180 cm) aid in structural elucidation .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., 60–62.5°C vs. 95+% purity reports) may stem from polymorphic forms or residual solvents. Recrystallize the compound from anhydrous hexane and re-validate via DSC (differential scanning calorimetry). Cross-reference spectral data with PubChem or Reaxys entries to resolve inconsistencies .

Q. What mechanistic insights explain the compound’s role in catalyst-free oxidative β-functionalization of tertiary amines?

The sulfonyl chloride acts as an oxidizing agent, facilitating single-electron transfer (SET) to generate amine radicals. Reaction monitoring via ESR spectroscopy confirms radical intermediates. Optimize solvent polarity (e.g., acetonitrile) and stoichiometry (1:1.2 amine: sulfonyl chloride) to achieve >80% yield .

Applications in Drug Discovery

Q. How can researchers design SAR (structure-activity relationship) studies using derivatives of this compound?

Synthesize analogs by replacing the bromine with other halogens (e.g., Cl, I) or substituting the sulfonyl chloride with sulfonamides. Screen for bioactivity against target enzymes (e.g., kinases) using fluorescence-based assays. Molecular docking studies (AutoDock Vina) can predict binding affinities and guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.